Cas no 853681-16-0 ((3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid)

(3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-a-[(1E)-2-phenylethenyl]-
- (3E)-2-(4-BOC-PIPERAZINYL)-4-PHENYL-3-BUTENOIC ACID
- 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbut-3-enoic acid
- TRANS-2-(4-BOC-PIPERAZINYL)-4-PHENYL-3-BUTENOIC ACID
- (3E)-2-(4-[(TERT-BUTYL)OXYCARBONYL]PIPERAZINYL)-4-PHENYLBUT-3-ENOIC ACID
- TRANS-ALPHA-(4-BOC-PIPERAZINYL)-4-PHENYL-3-BUTENOIC ACID
- (3E)-Alpha-(4-(Tert-Butoxy)Carbonyl piperazinyl)-4-phenyl-3-butenoic acid
- (3E)-2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-4-phenylbut-3-enoic acid
- 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α-[(1E)-2-phenylethenyl]-
- (3E)-2-[4-(t-Butoxycarbonyl)piperazinyl]-4-phenyl-3-butenoic acid
- (E)-2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-phenylbut-3-enoic acid
- SCHEMBL6017427
- AKOS015949964
- AR3767
- (3E)-2-{4-[(TERT-BUTYL)OXYCARBONYL]PIPERAZINYL-4-PHENYLBUT-3-ENOIC ACID
- SCHEMBL6017431
- (E)-2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-phenylbut-3-enoicacid
- CS-0171787
- 853681-16-0
- MFCD01862503
- AS-45686
- (3E)-2-{4-[(tert-butyl)oxycarbonyl]piperazinyl}-4-phenylbut-3-enoic acid
- (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid
-
- MDL: MFCD01862503
- Inchi: 1S/C19H26N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3,(H,22,23)/b10-9+
- InChI Key: SJGWOAUBXYMANH-MDZDMXLPSA-N
- SMILES: N1(CCN(C(=O)OC(C)(C)C)CC1)C(C(=O)O)/C=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 346.18900
- Monoisotopic Mass: 346.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 504.9±50.0 °C at 760 mmHg
- Flash Point: 259.1±30.1 °C
- PSA: 70.08000
- LogP: 2.58150
- pka: 2.07±0.10(Predicted)
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
(3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
(3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242427-1g |
(E)-2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-phenylbut-3-enoicacid |
853681-16-0 | 95% | 1g |
¥2430.00 | 2024-04-28 | |
Chemenu | CM526392-1g |
(E)-2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-phenylbut-3-enoic acid |
853681-16-0 | 95% | 1g |
$227 | 2022-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296563A-250mg |
trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid, |
853681-16-0 | 250mg |
¥1414.00 | 2023-09-05 | ||
abcr | AB234732-5g |
(3E)-2-{4-[(tert-Butyl)oxycarbonyl]piperazinyl}-4-phenylbut-3-enoic acid; . |
853681-16-0 | 5g |
€999.00 | 2025-03-19 | ||
TRC | T135735-500mg |
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic Acid |
853681-16-0 | 500mg |
$ 80.00 | 2022-06-03 | ||
AstaTech | AR3767-5/G |
(3E)-2-{4-[(TERT-BUTYL)OXYCARBONYL]PIPERAZINYL-4-PHENYLBUT-3-ENOIC ACID |
853681-16-0 | 95% | 5g |
$697 | 2023-09-15 | |
abcr | AB234732-5 g |
(3E)-2-{4-[(tert-Butyl)oxycarbonyl]piperazinyl}-4-phenylbut-3-enoic acid |
853681-16-0 | 5g |
€1152.20 | 2023-04-27 | ||
abcr | AB234732-1 g |
(3E)-2-{4-[(tert-Butyl)oxycarbonyl]piperazinyl}-4-phenylbut-3-enoic acid |
853681-16-0 | 1g |
€410.30 | 2023-04-27 | ||
AstaTech | AR3767-0.25/G |
(3E)-2-{4-[(TERT-BUTYL)OXYCARBONYL]PIPERAZINYL-4-PHENYLBUT-3-ENOIC ACID |
853681-16-0 | 95% | 0.25g |
$77 | 2023-09-15 | |
1PlusChem | 1P004PEG-250mg |
1-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-a-[(1E)-2-phenylethenyl]- |
853681-16-0 | 95% | 250mg |
$121.00 | 2023-12-16 |
(3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid Related Literature
-
1. Book reviews
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid
Introduction to (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid (CAS No. 853681-16-0)
(3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 853681-16-0, is a derivative of piperazine and features a phenylbutenoic acid backbone, making it a potentially valuable intermediate in the synthesis of bioactive molecules. The presence of a tert-butyl carbonyl (Boc) group in its structure suggests its utility in protecting amine functionalities, which is a common requirement in multi-step synthetic pathways.
The structural characteristics of this compound make it particularly interesting for medicinal chemists exploring novel therapeutic agents. The combination of a piperazine ring and an enone moiety provides a versatile scaffold that can be modified to target various biological pathways. Piperazine derivatives are well-known for their pharmacological properties, including antipsychotic, antihistaminic, and antifungal activities. The phenyl group in this compound further enhances its potential by introducing hydrophobic interactions and electronic effects that can modulate binding affinity to biological targets.
In recent years, there has been a growing interest in the development of small molecule inhibitors for protein-protein interactions (PPIs), which play crucial roles in many disease mechanisms. The unique structural features of (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid make it a promising candidate for designing such inhibitors. The enone group can serve as a hydrogen bond acceptor or donor, while the piperazine ring can interact with polar residues in protein binding pockets. This dual functionality suggests that this compound could be tailored to target specific PPIs relevant to conditions such as cancer, inflammation, and neurodegenerative diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules with high precision. These tools have been instrumental in optimizing the structure of (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid for better pharmacokinetic properties and improved target engagement. For instance, virtual screening studies have identified derivatives of this compound that exhibit enhanced binding affinity to certain protein targets while maintaining favorable solubility and metabolic stability.
The Boc group in the molecule also serves an important role in synthetic chemistry by protecting reactive amine groups during subsequent functionalization. This protection-deprotection strategy is essential for constructing complex molecules without unwanted side reactions. The tert-butyl carbonyl group is particularly useful because it can be easily removed under mild acidic conditions, allowing for selective modification of other functional groups in the molecule.
One of the most exciting applications of this compound is in the field of drug discovery for oncology. Cancer cells often exhibit dysregulated signaling pathways that can be targeted by small molecule inhibitors. The structural features of (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid suggest that it could interfere with key enzymes involved in tumor growth and survival. Preclinical studies have shown that related compounds can inhibit the activity of kinases and other enzymes overexpressed in cancer cells, leading to potent antitumor effects.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These techniques not only improve the overall yield but also minimize the formation of byproducts, making the process more sustainable and scalable.
In addition to its potential as an intermediate in drug synthesis, (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid has shown promise as a tool compound for biochemical assays. Its well-defined structure allows researchers to use it as a substrate or inhibitor in enzyme kinetics studies, helping to elucidate the mechanisms of various biological processes. Such studies are crucial for understanding disease pathways and developing rational drug design strategies.
The growing emphasis on personalized medicine has also highlighted the importance of having versatile building blocks like this compound available for customizing drug candidates based on individual patient profiles. By leveraging combinatorial chemistry and high-throughput screening techniques, researchers can generate libraries of derivatives with tailored properties to address specific therapeutic needs.
The safety profile of (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid is another critical consideration during its development. While preliminary studies suggest that it exhibits moderate solubility and stability under physiological conditions, further toxicological assessments are necessary to evaluate its potential side effects. These studies will help determine whether this compound is suitable for clinical translation or if additional modifications are required to improve its safety profile.
In conclusion, (3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as an intermediate in drug synthesis, along with its utility as a tool compound for biochemical research, underscores its importance in advancing both academic science and industrial innovation. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this one will remain at the forefront of medicinal chemistry efforts aimed at improving human health.
853681-16-0 ((3E)-2-(4-(tert-Butyl)oxycarbonylpiperazinyl)-4-phenylbut-3-enoic Acid) Related Products
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
